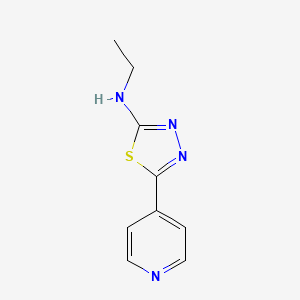

![molecular formula C17H16N2O3 B5733294 4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)

4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone” is a quinoxalinone derivative. Quinoxalinones are a class of organic compounds that contain a quinoxaline core, which is a type of heterocyclic compound . They are known for their wide range of biological activities, including anti-neoplastic properties .

Molecular Structure Analysis

The molecular structure of “4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone” would likely consist of a quinoxalinone core with a 4-methylphenoxyacetyl group attached at the 4-position .Scientific Research Applications

Medicine

Antitumor Activity: Aryloxy phenol derivatives, like the compound , have shown potential in antitumor applications. They can act as inhibitors targeting specific pathways such as JAK2/STAT3, which are implicated in lung cancer progression . By inhibiting these pathways, these compounds can induce apoptosis in cancer cells, offering a promising approach for cancer therapy.

Agriculture

Pesticide Development: The structural features of aryloxy phenol compounds make them suitable candidates for the development of new pesticides. Their ability to interfere with biological pathways in pests can be harnessed to protect crops from various infestations, contributing to increased agricultural productivity .

Material Science

Polymer Synthesis: Aryloxy phenol derivatives are valuable in synthesizing polymers with specific properties. These compounds can be incorporated into polymers to enhance their thermal stability and resistance to degradation, making them suitable for high-performance materials used in various industries .

Environmental Science

Pollution Remediation: The chemical structure of aryloxy phenol derivatives suggests their potential use in environmental remediation. They could be involved in processes that degrade pollutants or convert them into less harmful substances, aiding in the purification of air and water .

Biochemistry

Enzyme Inhibition: Aryloxy phenol derivatives can act as enzyme inhibitors, affecting the metabolic pathways in organisms. This property is significant for studying biochemical processes and can be applied in developing drugs that target specific enzymes related to diseases .

Pharmacology

Drug Development: The compound’s framework is conducive to creating pharmacophores, which are parts of molecular structures that are responsible for the drug’s pharmacological activity. This can lead to the development of new drugs with improved efficacy and reduced side effects for various medical conditions .

Future Directions

The future directions for the study of “4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone” could involve further exploration of its potential biological activities, given the known activities of other quinoxalinone derivatives . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

Mechanism of Action

Target of Action

A structurally similar compound, 2-bromobenzoyl-4-methylphenoxy-acetyl hydra acetyl coumarin (bp-1c), has been found to specifically targetJAK2 . JAK2 is a protein tyrosine kinase involved in the JAK-STAT signaling pathway, which plays a crucial role in cell growth, survival, development, and differentiation .

Mode of Action

BP-1C specifically targets JAK2 Tyr1007/1008 phosphorylation and inhibits its downstream STAT3 Tyr705 signaling pathway to induce cell death .

Biochemical Pathways

The related compound bp-1c has been shown to affect the jak2/stat3 signaling pathway . This pathway is involved in cell survival signaling, and its inhibition can lead to apoptosis, or programmed cell death .

Result of Action

The related compound bp-1c has been shown to induce apoptosis in lung adenocarcinoma cells . This suggests that 4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone may have similar anti-neoplastic activity.

properties

IUPAC Name |

4-[2-(4-methylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-12-6-8-13(9-7-12)22-11-17(21)19-10-16(20)18-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLSGTJQRZZXAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-methylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5733215.png)

![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5733244.png)

![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)

![[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5733264.png)

![7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)

![1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5733279.png)

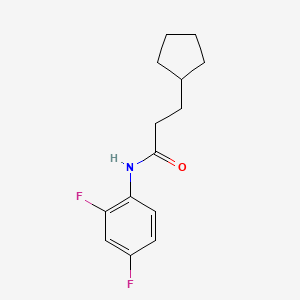

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5733301.png)

![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)

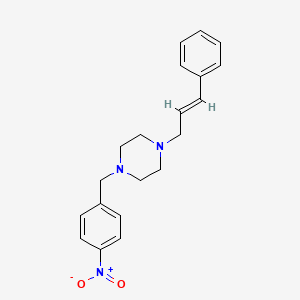

![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)